(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
“(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217734-12-7 . It has a molecular weight of 286.76 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere . It is a solid substance .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 286.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require additional data.
Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
The pyrrolidine derivative has been central to the development of compounds like phenylpiracetam, which have shown significant pharmacological benefits. Studies have emphasized the importance of stereochemistry in enhancing the efficacy of such compounds. The synthesis of enantiomerically pure forms and their biological activity assessment has justified the selection of more effective stereoisomers, underscoring the critical role of stereochemistry in drug development and the need for purification from less active isomers (Veinberg et al., 2015).
Corrosion Inhibition
Quinoline derivatives, where the pyrrolidine structure plays a part, have been widely acknowledged for their anticorrosive properties. These derivatives effectively adsorb on metallic surfaces, forming stable complexes through coordination bonding. Their interaction with anionic surfactants demonstrates the pyrrolidine functional group’s versatility in enhancing the performance of surfactant structures, thereby offering a significant application in corrosion inhibition (Verma et al., 2020).
Surfactant Enhancement
The inclusion of pyrrolidine derivatives in surfactant formulations has shown to improve water solubility, compatibility, and solvency, pointing towards their extensive use in industrial and academic research. The review by Login (1995) highlights how pyrrolidine-based surfactants can interact synergistically with other surfactant types, enhancing performance through improved stability and reduced toxicity, which is critical for applications in various domains, including pharmaceuticals and cosmetics (Login, 1995).
Drug Discovery and CNS Acting Drugs
The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the development of novel biologically active compounds. This includes its use in the synthesis of drugs aimed at treating central nervous system disorders, where the stereochemistry of pyrrolidine derivatives influences the biological profile of drug candidates. Such studies underscore the scaffold's versatility in medicinal chemistry for designing compounds with target selectivity (Petri et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNJVMWXFRKOG-MNMPKAIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662606 |
Source
|
Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217734-12-7 |
Source
|
Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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